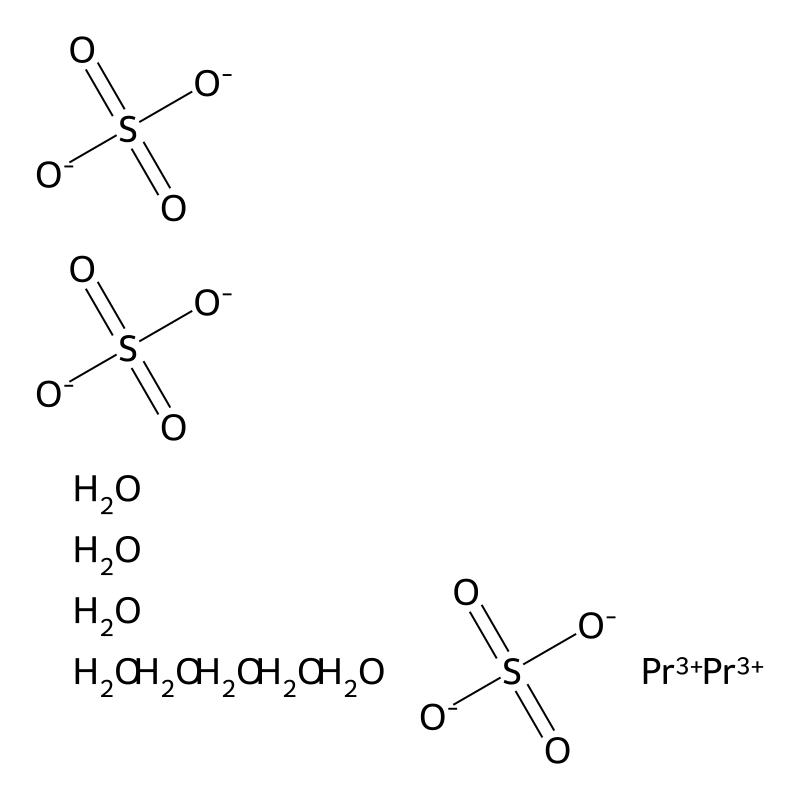

Praseodymium sulfate--water (2/3/8)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Materials Science

Doping agent

Praseodymium sulfate-water can be used as a dopant in various materials, such as ceramics, glasses, and luminescent materials. Doping involves introducing small amounts of foreign atoms into a host material to modify its properties. Praseodymium ions (Pr³⁺) can alter the electrical conductivity, optical properties, and luminescence of the host material. For instance, doping yttrium aluminum garnet (YAG) with praseodymium can enhance its ability to convert infrared light into visible light, making it useful in solid-state lasers.

Crystal growth

Praseodymium sulfate-water serves as a starting material for growing praseodymium-doped crystals. These crystals find applications in various fields, including lasers, scintillators (materials that convert radiation into light), and solid-state refrigerants due to their unique optical and magnetic properties [].

Applications in Catalysis

- Catalyst precursor: Praseodymium sulfate-water can act as a precursor for the synthesis of praseodymium-based catalysts. Catalysts are substances that accelerate chemical reactions without being consumed themselves. Praseodymium-based catalysts are explored for various applications, including:

Praseodymium sulfate–water (2/3/8), with the molecular formula , is a crystalline compound that consists of praseodymium, sulfur, and water molecules. It is characterized as an odourless whitish-green crystalline salt that readily absorbs moisture, forming various hydrated forms including pentahydrate and octahydrate. The compound is stable under standard conditions but loses water upon heating, resulting in a more whitish appearance. Its solubility decreases with increasing temperature, a property that is significant for its separation from non-rare earth compounds .

Additionally, praseodymium sulfate can react with bases to form praseodymium hydroxide and with acids to regenerate sulfuric acid solutions .

Praseodymium sulfate–water can be synthesized through various methods. One common approach involves dissolving praseodymium oxide in sulfuric acid, followed by controlled evaporation to promote crystallization. The process can be optimized by incorporating organic solvents during evaporation steps to enhance crystal growth. The synthesis typically yields octahydrate crystals when performed under appropriate conditions .

Praseodymium sulfate has several applications across various fields:

- Electrolytes: It is used in batteries and fuel cells due to its ionic conductivity.

- Dopants: The compound serves as a dopant in ceramics and luminescent materials, enhancing their optical properties.

- Research: It is utilized in scientific research for studying rare earth element behaviors and properties .

Interaction studies of praseodymium sulfate primarily focus on its reactivity with other compounds and its role in various chemical processes. Investigations into its interactions with organic solvents during crystallization have shown that these solvents can influence the morphology and purity of the resultant crystals. Additionally, studies on its solubility behavior provide insights into its separation techniques from non-rare earth compounds .

Several compounds share similarities with praseodymium sulfate–water, particularly among rare earth sulfates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Neodymium(III) sulfate | Similar hydration properties; used in lasers | |

| Samarium(III) sulfate | Exhibits unique luminescent properties | |

| Cerium(IV) sulfate | Known for its catalytic properties in oxidation reactions |

Uniqueness: Praseodymium sulfate–water stands out due to its specific hydration states (pentahydrate and octahydrate) and its applications as a dopant in luminescent materials, which are not as pronounced in other rare earth sulfates .

Praseodymium’s discovery in 1885 by Carl Auer von Welsbach marked a pivotal moment in lanthanide chemistry, as it was isolated from the previously misidentified "didymium" mixture. The sulfate octahydrate gained prominence in the mid-20th century for its role in spectroscopic studies, particularly in elucidating the electronic transitions of Pr³⁺ ions. Early syntheses involved direct reactions of praseodymium oxide (Pr₆O₁₁) with sulfuric acid, though modern methods prioritize controlled crystallization to achieve high-purity phases.

Significance in Rare Earth Research

As a member of the light rare earth elements (LREEs), praseodymium sulfate serves as:

Precipitation Techniques

From Praseodymium Oxide Precursors

The synthesis of praseodymium sulfate octahydrate from praseodymium oxide precursors represents one of the most established methodologies in rare earth chemistry [1]. The process typically involves the direct dissolution of praseodymium oxide in sulfuric acid, followed by controlled precipitation of the hydrated sulfate compound [2]. Crystals of octahydrate can be grown from solution obtained by dissolving wet praseodymium dioxide trioxide powder with sulfuric acid [1].

The stoichiometric reaction for this process follows the equation: Praseodymium hexoxide undecaoxide + 9 sulfuric acid → 3 praseodymium sulfate + oxygen + 9 water [2]. This reaction demonstrates the oxidation-reduction nature of the process, where the mixed-valence praseodymium oxide is converted to praseodymium(III) sulfate with the evolution of oxygen gas [6].

Research has shown that the dissolution process is temperature-dependent, with complete conversion achieved when the reaction mixture is heated with continuous stirring until the oxide is completely dissolved [14]. The reaction typically requires an excess of sulfuric acid to ensure complete dissolution of the oxide precursor [21].

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Temperature | 80-100°C | [2] |

| Acid Ratio | 1.1-1.5 equivalents excess | [14] |

| Reaction Time | 2-5 hours | [6] |

| Stirring Rate | 250 rpm | [24] |

From Praseodymium Nitrate Solutions

The conversion of praseodymium nitrate solutions to sulfate represents an alternative precipitation pathway that offers greater control over reaction conditions [14]. The process begins with the preparation of praseodymium nitrate through the dissolution of praseodymium oxide in nitric acid, following the reaction: Praseodymium hexoxide undecaoxide + 18 nitric acid → 6 praseodymium nitrate + 9 water + oxygen [14].

Subsequently, the praseodymium sulfate precipitation is achieved through the addition of sulfuric acid to the nitrate solution: 2 praseodymium nitrate + 3 sulfuric acid → praseodymium sulfate (precipitate) + 6 nitric acid [14]. This method provides superior control over precipitation parameters due to the complete dissolution of the starting material in the nitrate form [9].

The spectrophotometric determination studies have shown that praseodymium nitrate solutions exhibit characteristic absorption bands that can be used to monitor the conversion process [12]. The nitrate-based synthesis route allows for precise stoichiometric control and reduces the formation of unwanted byproducts compared to direct oxide dissolution methods [14].

Optimization of Precipitation Parameters

The optimization of precipitation parameters is critical for achieving high-purity praseodymium sulfate octahydrate with consistent crystalline properties [5]. Temperature control represents the most significant factor, as rare earth sulfates exhibit the unique property of decreasing solubility with increasing temperature [1] [16].

Research has demonstrated that the optimal precipitation conditions involve maintaining the solution temperature between 80-90°C during the initial precipitation phase [14] [24]. The pH of the solution must be carefully controlled, with optimal precipitation occurring at pH values between 1.5-2.0 for maximum rare earth recovery [17] [24].

The addition rate of precipitating agents significantly affects crystal morphology and purity [14]. Slow addition rates (0.5-1.0 milliliters per minute) of sulfuric acid to nitrate solutions produce better-formed crystals with higher purity compared to rapid addition methods [14].

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Temperature | 80-90°C | Crystal size and purity |

| pH | 1.5-2.0 | Precipitation efficiency |

| Addition Rate | 0.5-1.0 mL/min | Crystal morphology |

| Stirring Time | 2-4 hours | Homogeneity |

Crystallization Processes

From Saturated Aqueous Solutions

The crystallization of praseodymium sulfate octahydrate from saturated aqueous solutions represents the most common method for obtaining high-quality crystals suitable for structural analysis [14] [30]. The process involves the preparation of a saturated solution by dissolving anhydrous praseodymium sulfate in deionized water at room temperature [14].

A saturated solution is typically prepared by dissolving 2.50 grams of anhydrous praseodymium sulfate in 100 milliliters of deionized water at 20°C [14]. The crystallization process is facilitated by the unique solubility characteristics of rare earth sulfates, where solubility decreases with increasing temperature [1] [16].

The crystallization process yields light green shiny crystals of praseodymium sulfate octahydrate with well-defined crystalline structure [14]. X-ray diffraction analysis reveals that the crystals adopt a monoclinic structure with space group C2/c [10] [13] [18]. The unit cell parameters have been determined as: a = 13.694 ± 0.008 Å, b = 6.803 ± 0.003 Å, c = 18.061 ± 0.009 Å, β = 102°, Z = 4 [30] [32].

Controlled Crystallization Under Reduced Pressure

Controlled crystallization under reduced pressure offers enhanced control over crystal quality and morphology [14]. This method involves the crystallization from aqueous saturated solution at room temperature in a vacuum desiccator under reduced pressure [14]. The reduced pressure environment facilitates controlled evaporation of solvent, leading to slower crystal growth rates and improved crystal quality [14].

The process requires careful monitoring of pressure conditions to maintain optimal crystallization rates [15]. Research has shown that crystallization pressure effects can significantly influence the final crystal structure and properties [15]. The precipitate formed by crystallization is separated from the mother liquor, pressed between filter paper sheets, and maintained at room temperature in a desiccator with calcined silica gel until constant weight is achieved [14].

The controlled crystallization method produces crystals with superior optical and structural properties compared to atmospheric pressure crystallization [14]. The resulting crystals exhibit enhanced luminescent properties, with the maximum luminescent band belonging to the 3P0 → 3F2 transition at 640 nanometers [10] [13] [18].

Alternative Synthesis Routes

Solid-State Reactions

Solid-state synthesis represents an important alternative route for the preparation of praseodymium sulfate compounds, particularly when direct solution methods are not feasible [19] [23]. The solid-state approach typically involves high-temperature calcination of precursor mixtures in controlled atmospheres [19].

Research has demonstrated that solid-state reactions can be conducted at temperatures ranging from 1350-1500°C for 3 hours with a heating rate of 10°C per minute [19]. The method involves thorough mixing of precursor materials followed by calcination in corundum crucibles in electric resistance furnaces [19].

The solid-state synthesis method offers advantages in terms of producing anhydrous forms of praseodymium sulfate compounds [19]. However, the high-temperature requirements and extended reaction times represent significant energy consumption considerations compared to solution-based methods [22].

| Temperature (°C) | Reaction Time (hours) | Heating Rate (°C/min) | Product Form |

|---|---|---|---|

| 1350 | 3 | 10 | Anhydrous sulfate |

| 1400 | 3 | 10 | Mixed phases |

| 1450 | 3 | 10 | Single phase |

| 1500 | 3 | 10 | Decomposition products |

Solution-Based Methods

Solution-based synthesis methods encompass various wet-chemistry approaches that offer advantages in terms of reaction temperature and processing flexibility [22] [24]. These methods typically involve the preparation of praseodymium-containing solutions followed by controlled precipitation or crystallization processes [24].

The atmospheric alkaline leaching method represents one promising solution-based approach, where praseodymium compounds react with sodium hydroxide to form rare earth hydroxides and soluble sodium fluoride [22]. This method achieves high efficiency separation while avoiding high-temperature energy consumption and fluorine-containing waste gas problems [22].

Hydrothermal synthesis represents another important solution-based method that operates at moderate temperatures and pressures [26]. The hydrothermal approach allows for the synthesis of various praseodymium sulfate phases under controlled conditions, often producing crystals with enhanced properties compared to conventional precipitation methods [26].

The leaching kinetics studies have shown that praseodymium oxide existing in slag can be completely converted into praseodymium sulfate octahydrate after leaching for 5 hours under appropriate conditions [6]. The apparent activation energy for the chemical reaction has been determined to be 9.195 kilojoules per mole [6].

Purification Strategies

Recrystallization Procedures

Recrystallization represents the primary purification method for obtaining high-purity praseodymium sulfate octahydrate suitable for analytical and research applications [14]. The procedure can be optimized by adding several evaporation and dissolution steps involving organic chemicals [1].

The recrystallization process typically involves the dissolution of crude praseodymium sulfate in hot water, followed by controlled cooling to promote crystal formation [14]. The use of deionized water is essential to prevent contamination from ionic impurities that could affect crystal quality [14].

Multiple recrystallization cycles may be necessary to achieve the desired purity levels [1]. Each cycle involves complete dissolution, filtration of insoluble impurities, and controlled crystallization under optimized conditions [14]. The thermal analysis studies indicate that the recrystallization process can effectively remove organic and inorganic impurities while maintaining the octahydrate structure [14].

Selective Precipitation Approaches

Selective precipitation approaches offer effective methods for separating praseodymium sulfate from other rare earth compounds and impurities [17] [24]. These methods exploit the differences in solubility and precipitation behavior among various rare earth compounds [5].

The double sulfate precipitation method represents one effective selective approach, where praseodymium forms specific double salt precipitates with alkali metals under controlled conditions [25]. The light rare earth elements such as praseodymium form double salt precipitates within 30-50 minutes, while heavy rare earth elements require longer precipitation times [25].

Research has shown that precipitation efficiency can be optimized through careful control of pH, temperature, and reagent addition rates [17] [24]. The selective precipitation of rare earth elements typically occurs in well-defined pH ranges, allowing for efficient separation from gangue metals [17].

| Separation Method | pH Range | Temperature (°C) | Efficiency (%) |

|---|---|---|---|

| Sulfate precipitation | 1.5-2.0 | 80-90 | 95-98 |

| Double salt formation | 2.0-3.5 | 85-95 | 92-96 |

| Hydroxide conversion | 3.0-4.0 | 90-100 | 94-97 |